(2S)-2-(methylamino)hexanoic acid
Overview
Description
“(2S)-2-(methylamino)hexanoic acid” is a chemical compound with the CAS Number 17343-27-0 . It has a molecular weight of 145.2 and a molecular formula of C7H15NO2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 . This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Sustainable Solvent Alternatives
Vincent Rapinel et al. (2020) discuss 2-methyloxolane (2-MeOx) as a bio-based solvent for the extraction of natural products, emphasizing its potential as an environmentally friendly substitute for petroleum-based solvents like hexane. This highlights the push towards greener alternatives in chemical extraction processes, where compounds like "(2S)-2-(methylamino)hexanoic acid" could play a role in the extraction efficiency and solvent selection criteria due to their chemical properties (Rapinel et al., 2020).
Neurotoxin Research
Research by O. Koksharova and N. Safronova (2022) on β-N-methylamino-L-alanine (BMAA), a non-protein amino acid produced by cyanobacteria, emphasizes its importance in understanding neurodegenerative diseases. This compound's study helps unravel the molecular mechanisms of biological activity and the impact on environmental and human health, suggesting the broader implications of studying similar compounds (Koksharova & Safronova, 2022).
Plant Disease Control
P. Aranega-Bou et al. (2014) discuss the use of hexanoic acid as a natural compound to induce resistance in plants against pathogens, demonstrating the potential of certain acids, including "this compound," in developing sustainable agriculture practices and natural pest management strategies (Aranega-Bou et al., 2014).
Analytical Chemistry and Toxicology
S. Banack and S. Murch (2017) highlight the importance of analytical methods in detecting and quantifying non-proteinogenic amino acids like BMAA and its isomers, reflecting the critical role of chemical analysis in environmental and health-related research. This underscores the importance of advanced analytical techniques in studying compounds with potential environmental and health impacts (Banack & Murch, 2017).
Biocatalyst Inhibition
L. Jarboe et al. (2013) review the inhibitory effects of carboxylic acids, including hexanoic acid, on microbial fermentation processes. This research area is crucial for optimizing biotechnological applications and developing strategies to mitigate inhibition, potentially relevant for the broader family of carboxylic acids to which "this compound" belongs (Jarboe et al., 2013).
Safety and Hazards
“(2S)-2-(methylamino)hexanoic acid” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N-methyl-L-Norleucine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and nutrients such as amino acids .
Mode of Action
N-methyl-L-Norleucine interacts with its targets through a two-step process: cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, including a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
The activation of mTORC1 by N-methyl-L-Norleucine affects the mTOR signaling pathway , which controls cell cycle, growth, metabolism, and survival . This activation leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .
Pharmacokinetics
It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The enantiomers of N-acetyl-L-Norleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of N-methyl-L-Norleucine’s action is the activation of mTORC1-mediated signaling, leading to changes in cell growth and metabolism . .
Biochemical Analysis
Biochemical Properties
N-methyl-L-Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar . Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of N-methyl-L-Norleucine into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .
Cellular Effects
The evidence that N-methyl-L-Norleucine biosynthesis is enhanced under anaerobic conditions demonstrates the indirect biochemical and metabolic consequences of the planetary transition to a highly oxidizing environment .
Molecular Mechanism
It is known that the lack of absolute substrate specificity of leucyl-tRNA synthase leads to a mischarged norvalyl-tRNA Leu that produces N-methyl-L-Norleucine-containing proteins .
Metabolic Pathways
N-methyl-L-Norleucine is involved in the biosynthesis pathway that acts over a number of related α-ketoacids
Properties
IUPAC Name |
(2S)-2-(methylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDYKABXINADKS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426636 | |
Record name | L-Norleucine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17343-27-0 | |
Record name | N-Methyl-L-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Norleucine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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